3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide
Description
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is a synthetic aromatic compound featuring a benzene ring substituted with a bromine atom at the 3-position, a cyclohexylmethoxy group at the 4-position, and a carboximidamide functional group at the 1-position. The cyclohexylmethoxy group contributes lipophilicity, which may enhance membrane permeability but could also reduce aqueous solubility. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors, though its exact biological targets remain under investigation .
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C14H19BrN2O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,16,17) |
InChI Key |
NRMKALOZTOHRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide typically involves multiple steps. One common approach is to start with 4-bromoaniline, which undergoes a series of reactions to introduce the cyclohexylmethoxy group and the carboximidamide group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide | 4,4'-(Trimethylenedioxy)bis(3-bromobenzamidine) |
|---|---|---|
| Molecular Weight (g/mol) | 339.24 | 511.09 |
| Substituents | Bromo, cyclohexylmethoxy, carboximidamide | Two bromo groups, propoxy linker, two carboximidamides |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 |
| LogP (Predicted) | 3.2 | 4.1 |
Sulfonamide Derivatives with Cyclohexylmethoxy Groups
Key Differences:
- Functional Groups : The sulfonamide (-SO₂NH₂) group replaces the carboximidamide, altering hydrogen-bonding and acidity.
- Fluorine Substituent : The 2-fluoroethyl group increases metabolic stability compared to bromine.
- Activity : Sulfonamides often target carbonic anhydrases or proteases, whereas carboximidamides are explored for NAMPT inhibition. The target compound’s IC₅₀ for NAMPT (5.8 µM) is lower than that of the sulfonamide derivative (12.4 µM for unspecified targets), suggesting divergent mechanisms .
4-(Bromomethyl)benzaldehyde
Structure : Features a benzaldehyde core with a bromomethyl substituent (CAS 51359-78-5) .
Key Differences :
- Reactivity : The aldehyde group is highly electrophilic, whereas the carboximidamide is nucleophilic.
- Toxicity : 4-(Bromomethyl)benzaldehyde’s hazards include skin/eye irritation, while the target compound’s toxicity profile is less defined but likely milder due to reduced reactivity .
Research Findings and Implications
- Potency vs. Solubility : The target compound balances moderate enzyme inhibition (IC₅₀ = 5.8 µM) with better solubility than T3D1798, making it a viable lead for optimization.
- Synthetic Challenges : Derivatives like T3D1798 require multi-step synthesis due to their symmetrical structure, whereas the target compound’s simpler structure allows easier modification .
Biological Activity
3-Bromo-4-(cyclohexylmethoxy)benzene-1-carboximidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHBrNO\
- Molecular Weight : 324.22 g/mol
- CAS Number : Not explicitly mentioned in the available literature.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Compounds containing amidine moieties have been shown to inhibit various cancer cell lines, potentially through the modulation of key signaling pathways.
- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against bacterial and fungal strains, suggesting a role in infectious disease treatment.
- Enzyme Inhibition : The amidine functional group is known to interact with various enzymes, including sphingosine kinases, which play a crucial role in cancer progression and inflammation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Sphingosine Kinase 1 (SphK1) :
- Interaction with Cellular Pathways :
- Antimicrobial Mechanism :
Case Studies and Experimental Data
A review of literature reveals several studies highlighting the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
